The compound is derived from the angiotensin II peptide sequence, where the first amino acid (serine) is substituted with sarcosine (Sar), and the eighth amino acid (valine) is replaced with isoleucine (Ile). The chemical structure can be represented by the molecular formula and has a molecular weight of approximately 968.16 g/mol. It is also known by several synonyms, including Sarilesin, and has a CAS number of 37827-06-8 .
The synthesis of [Sar1, Ile8]-Angiotensin II typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This process allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin.
The molecular structure of [Sar1, Ile8]-Angiotensin II consists of a sequence of 8 amino acids arranged in a specific order that contributes to its biological activity. The structure can be described as follows:
Chemical reactions involving [Sar1, Ile8]-Angiotensin II primarily focus on its interactions with angiotensin receptors. As an agonist, it binds to angiotensin II type 1 and type 2 receptors, leading to various physiological responses such as vasoconstriction and modulation of blood pressure.
The mechanism of action for [Sar1, Ile8]-Angiotensin II involves its role as an agonist at angiotensin receptors. Upon binding:
Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm purity and structural integrity .
[Sar1, Ile8]-Angiotensin II has several scientific applications:
The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade regulating blood pressure, fluid homeostasis, and electrolyte balance. Central to this system is the octapeptide angiotensin II, which exerts its effects primarily through the angiotensin II type 1 receptor [3].
Angiotensin II is generated via enzymatic cleavage: Renin converts angiotensinogen to angiotensin I, which is then transformed to angiotensin II by angiotensin-converting enzyme. Key physiological actions of angiotensin II include:
Table 1: Primary Physiological Effects of Angiotensin II
Target System | Mechanism of Action | Biological Outcome |
---|---|---|
Vascular Smooth Muscle | AT1 receptor activation → Gq coupling → Ca²⁺ influx | Systemic vasoconstriction ↑ blood pressure |
Adrenal Cortex | AT1-mediated aldosterone synthesis | Sodium/water retention → plasma volume expansion |
Renal Microvasculature | Efferent > afferent arteriolar constriction | Glomerular filtration rate maintenance |
Central Nervous System | Facilitation of noradrenaline release | Sympathetic nervous system activation |
Modifications to the native angiotensin II sequence (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) yield analogs with divergent pharmacological properties:
Table 2: Pharmacological Classification of Angiotensin II Analogues
Analog | Position 1 | Position 8 | Receptor Interaction Profile | Functional Activity |
---|---|---|---|---|
Angiotensin II | Asp | Phe | AT1 agonist | Full agonist (vasoconstriction) |
[Sar¹]-Angiotensin II | Sar | Phe | AT1 partial agonist | Superagonist (enhanced efficacy) |
Sarmesin ([Sar¹,Tyr(Me)⁴]-Ang II) | Sar | Phe | Competitive binding | Surmountable antagonist |
Sarilesin ([Sar¹,Ile⁸]-Ang II) | Sar | Ile | Non-competitive binding | Insurmountable inverse agonist |
[Sar1, Ile8]-Angiotensin II (Sarilesin) exhibits unique allosteric modulation of the angiotensin II type 1 receptor:
The trifluoroacetate counterion enhances peptide solubility without altering receptor affinity, making it suitable for experimental applications requiring aqueous dissolution. Sarilesin's dual action—blocking angiotensin II effects while suppressing angiotensin II-mediated sympathetic activation—positions it as a valuable tool for dissecting RAAS pathophysiology and receptor dynamics.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: